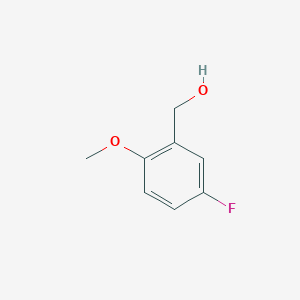

(5-Fluoro-2-methoxyphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNHGOIOZXFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621504 | |

| Record name | (5-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426831-32-5 | |

| Record name | 5-Fluoro-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426831-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Fluoro-2-methoxyphenyl)methanol physical properties

An In-Depth Technical Guide to the Physical Properties of (5-Fluoro-2-methoxyphenyl)methanol

Introduction

This compound, also known as 5-Fluoro-2-methoxybenzyl alcohol, is a fluorinated aromatic alcohol that serves as a crucial intermediate in organic synthesis. Its structural features—a fluorinated benzene ring, a methoxy group, and a hydroxymethyl group—make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the fluoro and methoxy substituents significantly influences the molecule's reactivity and physicochemical properties, making a thorough understanding of these characteristics essential for its effective application in research and development. This guide provides a comprehensive overview of the physical properties, spectral data, safety protocols, and synthetic relevance of this compound for professionals in chemical research and drug development.

Chemical Structure and Identifiers

The molecular structure of this compound is foundational to its chemical behavior. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group create a unique electronic environment on the aromatic ring, influencing the reactivity of the benzylic alcohol.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 426831-32-5 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1][2][3] |

| Molecular Weight | 156.15 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Fluoro-2-methoxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-methoxy- | [1][2] |

| InChI | InChI=1S/C8H9FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | [1] |

| InChIKey | NJDNHGOIOZXFCB-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(F)C=C1CO |[1] |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. For instance, knowledge of a substance's melting and boiling points is essential for thermal stability assessment, while solubility dictates the choice of solvents for reactions and chromatography.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white solid | [1] |

| Melting Point | 152-156 °C | [2] |

| Boiling Point | 242 °C | [1][2] |

| Density | 1.187 - 1.2 g/cm³ | [1][2] |

| Flash Point | 119 °C | [1][2] |

| pKa (Predicted) | 14.09 ± 0.10 | [1] |

| Refractive Index | 1.511 | [2] |

| Solubility | Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide. Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform. |[2] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule, offering insights into their chemical environment and proximity to one another.

-

Spectrum Details: 300 MHz in CDCl₃[1]

-

Peak Assignments:

-

δ 7.04 (dd, 1H, J=8.7 and 3.1 Hz): Aromatic proton ortho to the hydroxymethyl group.

-

δ 6.94 (td, 1H, J=8.5 and 3.1 Hz): Aromatic proton meta to the hydroxymethyl group and ortho to the fluorine atom.

-

δ 6.78 (dd, 1H, J=8.9 and 4.3 Hz): Aromatic proton ortho to the methoxy group.

-

δ 4.63 (d, 2H, J=6.3 Hz): Methylene protons (-CH₂OH) of the benzyl alcohol.

-

δ 3.81 (s, 3H): Methyl protons (-OCH₃) of the methoxy group.

-

δ 2.58 (m, 1H): Hydroxyl proton (-OH). The broadness and variable chemical shift are characteristic of exchangeable protons.

-

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a generalized protocol for obtaining a proton NMR spectrum for a solid sample like this compound. This protocol is based on standard laboratory procedures and the data provided in the literature.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), which serves as the lock solvent.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. The clarity of the solution is crucial for acquiring a high-resolution spectrum.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is essential for sharp, well-resolved peaks.

-

Acquisition: Set the acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time. Initiate the data acquisition.

-

Data Processing: After acquisition, perform a Fourier transform on the raw data (Free Induction Decay). Phase the resulting spectrum and perform a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) and coupling constants (J-values) to elucidate the molecular structure.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for ensuring laboratory safety. This compound is classified as hazardous, requiring specific handling and storage procedures.

-

GHS Hazard Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant)[1][3]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves, eye protection, and face protection)[1][2].

-

Response: P301+P310/P312 (If swallowed, immediately call a poison center or doctor), P302+P352 (If on skin, wash with plenty of water), P305+P351+P338 (If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)[1][2].

-

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents[1].

Caption: Recommended workflow for the safe handling of this compound.

Applications in Research and Drug Development

Substituted benzyl alcohols are fundamental building blocks in organic chemistry. The specific substitution pattern of this compound makes it a valuable precursor for synthesizing targeted molecules, especially in medicinal chemistry. Fluorine-containing compounds are of high interest in drug development as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

A primary application of this compound is as a starting material for further chemical transformations. For example, it can be oxidized to its corresponding aldehyde or carboxylic acid. The derivative, 5-fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis of Pirtobrutinib, a drug used to treat certain types of lymphoma[5]. This highlights the direct relevance of this compound in the synthesis of pharmacologically active agents.

The synthesis of this compound itself is typically achieved through the reduction of the corresponding aldehyde, 5-fluoro-2-methoxybenzaldehyde, using a reducing agent like sodium borohydride[1].

Caption: Synthesis pathway of this compound.

Conclusion

This compound is a chemical intermediate with well-defined physical properties that are crucial for its application in synthetic chemistry. Its solid nature, specific melting and boiling points, and defined solubility profile provide the necessary parameters for its use in a laboratory setting. Coupled with a clear understanding of its spectroscopic signature and the requisite safety protocols, researchers can effectively utilize this compound as a building block for creating novel molecules with potential applications in pharmacology and other areas of chemical science.

References

-

(2-Fluoro-5-methoxyphenyl)methanol | C8H9FO2 | CID 23074410. PubChem. [Link]

-

-

5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

-

Sources

An In-Depth Technical Guide to (5-Fluoro-2-methoxyphenyl)methanol (CAS: 426831-32-5): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

(5-Fluoro-2-methoxyphenyl)methanol, also known as 5-Fluoro-2-methoxybenzyl alcohol, is a fluorinated aromatic compound of significant interest to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates three key features that make it a valuable synthetic intermediate: a fluorine atom, a methoxy group, and a primary benzylic alcohol. The strategic placement of the fluorine atom can enhance metabolic stability and modulate the electronic properties of derivative compounds, a common strategy in modern drug design.[1][2] The methoxy group further influences the molecule's polarity and binding interactions, while the benzylic alcohol provides a versatile reactive handle for subsequent chemical modifications. This guide offers a comprehensive technical overview of its synthesis, analytical characterization, potential applications as a building block, and essential safety protocols for its handling and storage.

Physicochemical and Structural Properties

This compound is typically a solid at room temperature.[3] Its key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 426831-32-5 | [3][4][5][6][7] |

| Molecular Formula | C₈H₉FO₂ | [3][4][5] |

| Molecular Weight | 156.15 g/mol | [3][5] |

| Appearance | Solid, Red-brown crystalline powder | [3][4] |

| Boiling Point | 242 °C | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 119 °C | [4] |

| InChI Key | NJDNHGOIOZXFCB-UHFFFAOYSA-N | [3][4] |

| SMILES | COC1=CC=C(F)C=C1CO | [3] |

| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide.[4] | [4] |

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding aldehyde, 5-Fluoro-2-methoxybenzaldehyde.

Synthetic Rationale

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is an ideal reagent.[8]

-

Expertise & Causality: Sodium borohydride is chosen for its chemoselectivity. It is a mild reducing agent, potent enough to reduce aldehydes and ketones efficiently but generally does not affect more robust functional groups like esters or, critically in this case, the aromatic ring and ether linkage. The reaction is typically performed at reduced temperatures (-10 °C to 0 °C) to control the exothermic reaction rate and minimize potential side reactions, ensuring a high yield of the desired product.[8] Methanol serves as a suitable protic solvent that can also participate in quenching the reaction.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures and represents a self-validating system for producing high-purity this compound.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 eq.) in methanol.

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

-

Reagent Addition: Add sodium borohydride (NaBH₄) (approx. 2.5-3.0 eq.) to the cooled solution in small portions over 30 minutes. Maintain the internal temperature below 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30-60 minutes.

-

Solvent Removal: Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Workup: Re-dissolve the resulting residue in dichloromethane. The mixture should then be poured into ice water to quench any unreacted NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. A reported yield for this procedure is 87%.[8]

Synthesis Workflow Diagram

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR Analysis: The proton NMR spectrum provides definitive structural information. The published data is as follows:

-

¹H NMR (300 MHz, CDCl₃) δ: 7.04 (dd, 1H), 6.94 (td, 1H), 6.78 (dd, 1H), 4.63 (d, 2H), 3.81 (s, 3H), 2.58 (m, 1H).[8]

-

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Interpretation |

| 7.04 - 6.78 | m | 3H | Ar-H | Aromatic protons, complex splitting due to F-H and H-H coupling. |

| 4.63 | d | 2H | -CH₂OH | Benzylic protons adjacent to the hydroxyl group. |

| 3.81 | s | 3H | -OCH₃ | Methoxy group protons, appearing as a sharp singlet. |

| 2.58 | m | 1H | -OH | Hydroxyl proton; often broad, and its position can vary. |

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential.

Role as a Fluorinated Building Block

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] The trifluoromethyl group is highly prevalent, but single fluorine atom substitutions are also a crucial tool.[2] Fluorine can block metabolic hotspots (e.g., sites of P450 oxidation), thereby increasing the drug's half-life and bioavailability.[2] Furthermore, its high electronegativity can alter the pKa of nearby functional groups and lead to more favorable binding interactions with target proteins.

Potential Synthetic Utility

The primary alcohol functional group is a key gateway for a wide array of chemical transformations. This allows researchers to easily incorporate the 5-fluoro-2-methoxyphenyl moiety into larger, more complex scaffolds.

-

Oxidation: The alcohol can be oxidized back to the aldehyde using mild reagents (e.g., PCC, DMP), which can then be used in reactions like reductive aminations or Wittig reactions.

-

Esterification/Etherification: The alcohol can react with carboxylic acids (or acyl chlorides) to form esters, or with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). This activates the benzylic position for Sₙ2 reactions with a wide range of nucleophiles, enabling the formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its toxicity. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Cat. 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed.[3] |

| Serious Eye Irritation (Cat. 2) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation.[4][9] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][10]

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[4][10]

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling.[4]

Storage and Disposal

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[10][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound is a strategically designed chemical building block with significant potential for accelerating drug discovery programs. Its straightforward synthesis, combined with the synthetically versatile alcohol moiety and the beneficial properties conferred by the fluoro and methoxy substituents, makes it an attractive starting material for the synthesis of novel chemical entities. Researchers utilizing this compound should adhere strictly to the safety protocols outlined due to its acute toxicity.

References

-

chemical label this compound. chemical-label.com. [Link]

-

MSDS of 5-Fluoro-2-methoxybenzyl alcohol. Capot Chemical. [Link]

-

426831-32-5 | 5-Fluoro-2-methoxybenzyl alcohol. Capot Chemical. [Link]

-

(2-Fluoro-5-methoxyphenyl)methanol | C8H9FO2. PubChem. [Link]

-

Electronic Supplementary Information Platinum thiolate complexes. The Royal Society of Chemistry. [Link]

-

Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols. The Royal Society of Chemistry. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. ChemRxiv. [Link]

-

5-Fluoro-2-methoxyphenol | C7H7FO2. PubChem. [Link]

-

(2-fluoro-5-methoxyphenyl)methanol. GlobalChemMall. [Link]

-

5-Fluoro-2-methoxybenzaldehyde. Oakwood Chemical. [Link]

-

5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

-

2-Methoxybenzyl alcohol. NIST WebBook. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. [Link]

-

Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Patsnap. [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. [Link]

-

Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. ResearchGate. [Link]

-

Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. PrepChem.com. [Link]

-

Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines. Semantic Scholar. [Link]

-

List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. capotchem.com [capotchem.com]

- 6. 426831-32-5 | 5-Fluoro-2-methoxybenzyl alcohol - Capot Chemical [capotchem.com]

- 7. 5-Fluoro-2-Methoxybenzyl alcohol price,buy 5-Fluoro-2-Methoxybenzyl alcohol - chemicalbook [chemicalbook.com]

- 8. 5-Fluoro-2-Methoxybenzyl alcohol | 426831-32-5 [chemicalbook.com]

- 9. chemical-label.com [chemical-label.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

(5-Fluoro-2-methoxyphenyl)methanol molecular weight

An In-depth Technical Guide to (5-Fluoro-2-methoxyphenyl)methanol

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail a robust laboratory-scale synthesis protocol, discuss its applications as a precursor to complex pharmaceutical agents, and outline critical safety and handling procedures. The strategic incorporation of fluorine and methoxy functional groups makes this compound a valuable intermediate for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

This compound, also known as 5-Fluoro-2-methoxybenzyl alcohol, is an aromatic alcohol that serves as a critical intermediate in organic synthesis. Its utility is particularly pronounced in the field of pharmaceutical development. The structure incorporates two key functional groups that are highly favored in modern drug design: a fluorine atom and a methoxy group.

The inclusion of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby functional groups, which can influence receptor binding interactions[1]. The methoxy group, also a common feature in bioactive molecules, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. The combination of these features in a simple benzyl alcohol framework makes this compound a valuable starting material for constructing more complex and potent therapeutic agents.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its effective use in synthesis, dictating solvent choice, reaction conditions, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉FO₂ | [2][3][4] |

| Molecular Weight | 156.15 g/mol | [2][3][4][5] |

| CAS Number | 426831-32-5 | [3][4] |

| Appearance | White to off-white solid; may also appear as a red-brown crystalline powder. | [3][4] |

| Boiling Point | 242 °C | [3][4] |

| Flash Point | 119 °C | [3][4] |

| Density | Approximately 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Practically insoluble in water. | [3] |

| InChI Key | NJDNHGOIOZXFCB-UHFFFAOYSA-N | [2][4] |

| SMILES | COC1=CC=C(F)C=C1CO | [2] |

Synthesis Protocol: Reductive Preparation

A common and efficient method for preparing this compound is through the reduction of its corresponding aldehyde, 5-fluoro-2-methoxybenzaldehyde. This transformation is typically achieved using a mild reducing agent like sodium borohydride.

Causality and Experimental Rationale

-

Choice of Reactant: 5-fluoro-2-methoxybenzaldehyde is the direct precursor, containing the required aromatic core.

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected for its chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones to alcohols but does not typically affect other functional groups like esters or aromatic rings under these conditions. This ensures a clean conversion to the desired benzyl alcohol.

-

Choice of Solvent: Methanol is an ideal solvent for this reaction.[6] It effectively dissolves both the aldehyde starting material and the sodium borohydride reagent, facilitating a homogenous reaction mixture. Furthermore, the protic nature of methanol assists in the reaction mechanism by protonating the intermediate alkoxide.

-

Workup Procedure: The reaction is quenched with water to destroy any excess NaBH₄. Extraction with an organic solvent like dichloromethane is necessary to isolate the product from the aqueous phase containing inorganic salts. Drying the combined organic phases with a desiccant like magnesium sulfate removes residual water before solvent evaporation to yield the final product.

Step-by-Step Laboratory Synthesis[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-methoxybenzaldehyde (1.0 eq.) in methanol.

-

Reagent Addition: Cool the solution to -10 °C using an ice-salt bath. Under a nitrogen atmosphere, add sodium borohydride (2.7 eq.) portion-wise, ensuring the internal temperature remains low.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes to ensure complete conversion.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol solvent.

-

Aqueous Workup: Redissolve the residue in dichloromethane. Pour the mixture into ice water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine all organic phases.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as an oil or solid.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its primary role is to serve as a starting point for the synthesis of more elaborate molecules.

-

Scaffold for Lead Compounds: The phenyl methanol core can be readily modified. The hydroxyl group is a versatile handle for various chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for the attachment of other molecular fragments.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery, chemists synthesize numerous analogues of a lead compound to understand how structural changes affect biological activity. This compound provides a fluorinated aromatic fragment that can be incorporated into potential drug candidates to probe the effects of fluorine substitution on efficacy and pharmacokinetic properties.

-

Precursor to Bioactive Molecules: It is used in the synthesis of compounds targeting a range of biological systems. For example, derivatives of similar benzyl alcohols are found in molecules investigated for applications in oncology, neuroscience, and infectious diseases.

Caption: Role of intermediates in the drug discovery cycle.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with several hazards.

Hazard Identification

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[3][7].

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].

Storage

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place[4]. Keep away from incompatible materials.

-

Security: For acutely toxic materials (Class 6.1C), it is recommended to store in a locked cabinet or area[2][7].

Conclusion

This compound is a foundational chemical intermediate with significant value in the synthesis of high-value compounds, particularly for the pharmaceutical industry. Its defined physicochemical properties, straightforward synthesis, and the strategic placement of its fluoro and methoxy groups make it a versatile tool for medicinal chemists. Understanding its properties, synthesis, and handling requirements is essential for any researcher aiming to incorporate this important building block into their synthetic and drug discovery programs.

References

-

(2-Fluoro-5-methoxyphenyl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

5-Fluoro-2-methoxyphenol. PubChem, National Center for Biotechnology Information. [Link]

-

(3-fluoro-5-methoxyphenyl)methanol. Abosyn. [Link]

-

(2-fluoro-5-methoxyphenyl)methanol. GlobalChemMall. [Link]

-

2-Methoxybenzyl alcohol. NIST WebBook. [Link]

-

Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 5-Fluoro-2-Methoxybenzyl alcohol | 426831-32-5 [chemicalbook.com]

- 5. (2-Fluoro-5-methoxyphenyl)methanol | C8H9FO2 | CID 23074410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemical-label.com [chemical-label.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (5-Fluoro-2-methoxyphenyl)methanol: Structure, Synthesis, and Applications

Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability—have made fluorinated building blocks indispensable tools in the design of novel therapeutics. Among these, (5-Fluoro-2-methoxyphenyl)methanol emerges as a versatile precursor, offering a unique combination of steric and electronic features for the synthesis of complex and biologically active molecules. This guide provides an in-depth technical overview of its structure, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound, with the chemical formula C₈H₉FO₂, is a white to off-white solid at room temperature.[1] Its structure is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 1-position. This substitution pattern confers a distinct polarity and reactivity profile to the molecule.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 426831-32-5 | [1] |

| Molecular Formula | C₈H₉FO₂ | |

| Molecular Weight | 156.15 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 242 °C | [1] |

| Density | 1.187 g/cm³ | [1] |

| Flash Point | 119 °C | [1] |

| SMILES | COC1=CC=C(F)C=C1CO | |

| InChI Key | NJDNHGOIOZXFCB-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Laboratory Protocol

The most common and efficient synthesis of this compound involves the reduction of the corresponding aldehyde, 5-Fluoro-2-methoxybenzaldehyde. The use of sodium borohydride in a protic solvent like methanol is a reliable and scalable method.

Synthesis Workflow Diagram

Detailed Experimental Protocol

Materials:

-

5-Fluoro-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Ice

-

Deionized water

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol. Cool the solution to -10 °C using an ice-salt bath.

-

Reduction: To the cooled solution, add sodium borohydride (2.7 eq) portion-wise, ensuring the temperature remains below 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Remove the methanol under reduced pressure. To the resulting residue, add dichloromethane. Pour the mixture into ice water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purification: The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a colorless oil or white solid.[1]

Causality Behind Experimental Choices:

-

The reaction is performed at low temperature to control the exothermicity of the sodium borohydride addition and to minimize side reactions.

-

Using a molar excess of sodium borohydride ensures the complete conversion of the aldehyde to the alcohol.

-

The aqueous work-up quenches any unreacted sodium borohydride and facilitates the separation of the organic product from inorganic salts.

-

Column chromatography is employed to remove any unreacted starting material and other impurities, yielding a highly pure product suitable for further synthetic applications.

Structural Elucidation and Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃):

-

δ 7.04 (dd, J=8.7, 3.1 Hz, 1H, Ar-H)

-

δ 6.94 (td, J=8.5, 3.1 Hz, 1H, Ar-H)

-

δ 6.78 (dd, J=8.9, 4.3 Hz, 1H, Ar-H)

-

δ 4.63 (d, J=6.3 Hz, 2H, -CH₂OH)

-

δ 3.81 (s, 3H, -OCH₃)

-

δ 2.58 (m, 1H, -OH)[1]

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

-

Broad O-H stretch: ~3300-3400 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2850-2950 cm⁻¹

-

C-O stretch (ether and alcohol): ~1000-1300 cm⁻¹

-

C-F stretch: ~1100-1250 cm⁻¹

-

Aromatic C=C bending: ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would include the loss of a hydroxyl radical (M⁺ - 17), a methoxy radical (M⁺ - 31), and cleavage of the benzylic C-C bond.

Applications in Medicinal Chemistry and Organic Synthesis

This compound serves as a valuable building block in the synthesis of a variety of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide handles for further chemical modification.

Role as a Key Synthetic Intermediate

The hydroxyl group of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents.

Example Application: Synthesis of a Hypothetical Bioactive Molecule

The following diagram illustrates a plausible synthetic route where this compound is a key starting material for a more complex, biologically active molecule.

In this hypothetical pathway, the alcohol is first converted to the corresponding benzyl bromide, a reactive electrophile. Subsequent nucleophilic substitution with a suitable nucleophile (Nu⁻) introduces a new fragment, which can then be further elaborated to yield the final bioactive target molecule. This strategy is commonly employed in the synthesis of various kinase inhibitors and other targeted therapies.

Safety and Handling

This compound is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed)

-

Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique structural features and reactivity make it an attractive starting material for the preparation of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and an outline of its potential applications, serving as a valuable resource for researchers in the field.

References

-

PubChem. (2-Fluoro-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to the Solubility of (5-Fluoro-2-methoxyphenyl)methanol for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its potential as a therapeutic agent. Among these, solubility stands as a paramount parameter, profoundly influencing a drug's bioavailability, formulation, and overall efficacy.[1] (5-Fluoro-2-methoxyphenyl)methanol, a fluorinated aromatic alcohol, presents a molecular scaffold of interest in medicinal chemistry. Understanding its solubility profile is not merely an academic exercise but a critical step in harnessing its therapeutic potential. This guide provides a comprehensive overview of the solubility of this compound, offering both established data and detailed, field-proven methodologies for its precise determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is essential for interpreting its solubility behavior. The structural features of this compound, including its aromatic ring, hydroxyl group, methoxy group, and fluorine atom, all contribute to its polarity and intermolecular interactions, which in turn govern its solubility in various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂ | , |

| Molecular Weight | 156.15 g/mol | |

| Appearance | Red-brown crystalline powder | |

| Boiling Point | 242 °C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| XLogP3 | 1.1 |

Qualitative Solubility Profile

Currently, the publicly available quantitative solubility data for this compound is limited. However, qualitative assessments provide valuable guidance for solvent selection in various applications, from synthesis to biological assays.

| Solvent | Solubility Description |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

Source: [2]

This profile suggests that this compound exhibits higher solubility in polar aprotic and polar protic organic solvents, with significantly limited solubility in non-polar and aqueous media. This is consistent with its molecular structure, where the polar hydroxyl and methoxy groups are offset by the non-polar aromatic ring.

Experimental Determination of Solubility: Protocols and Rationale

To move beyond qualitative descriptions, rigorous experimental determination of solubility is necessary. The choice between measuring thermodynamic or kinetic solubility depends on the stage of research and the intended application of the data. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation and development, while kinetic solubility is often more relevant for early-stage discovery and in vitro screening.[3][4][5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[4][6]

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, water, methanol) in a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

-

Quantification: Accurately dilute the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in µg/mL or µM.

-

Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

-

Why extended equilibration? To allow sufficient time for the dissolution process to reach a thermodynamic steady state.

-

Why phase separation? To ensure that only the dissolved compound is being measured, preventing inflated results from suspended solid particles.

-

Why HPLC-UV? This method provides high specificity and sensitivity for quantifying the analyte in solution.[9] A calibration curve with known concentrations of the compound must be generated to ensure accurate quantification, which serves as a self-validating aspect of the protocol.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

Kinetic Solubility Determination: The Turbidimetric Method

For higher throughput screening in early drug discovery, the turbidimetric method is a common choice for assessing kinetic solubility.[1][10] This method measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a new microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This step induces precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Turbidity Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the baseline, indicating the formation of a precipitate.

-

Why start with DMSO? Many discovery compounds have low aqueous solubility, and DMSO is a strong organic solvent that allows for the preparation of high-concentration stock solutions.[5]

-

Why dilute into aqueous buffer? This rapid change in solvent environment creates a supersaturated state, from which the compound precipitates if its concentration exceeds its kinetic solubility.

-

Why measure turbidity? The formation of solid precipitate particles will scatter light, providing a direct and rapid measure of insolubility.

-

Self-Validation: The inclusion of control compounds with known high and low solubility in the assay helps to validate the experimental run.

Diagram 2: Process for Kinetic Solubility Determination

Caption: A workflow for determining kinetic solubility via the turbidimetric method.

Factors Influencing the Solubility of this compound

The solubility of an organic molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent.

-

Solvent Polarity: As indicated by the qualitative data, polar solvents like methanol and DMF are effective at dissolving this compound. This is due to favorable dipole-dipole interactions between the solvent and the polar functional groups of the solute.

-

Hydrogen Bonding: The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., methanol, water) can interact strongly with this group, enhancing solubility. However, the molecule's overall low aqueous solubility suggests that the non-polar aromatic portion dominates its interaction with water.

-

pH (for Aqueous Solubility): this compound is a neutral molecule and is not expected to ionize within a typical pH range. Therefore, its aqueous solubility is not significantly dependent on pH.

-

Temperature: For most solid solutes, solubility increases with temperature. Determining the temperature dependence of solubility is crucial for applications such as crystallization and formulation at different storage conditions.

Diagram 3: Factors Affecting Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion and Future Directions

References

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Hemmani, N., Martin, A. C., Larivière, A., Tresallet, M., Tchang, K., Krimm, I., & Borgne, M. L. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. Medical Sciences Forum. Retrieved from [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 803-812. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Hemmani, N., et al. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

-

ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. echemi.com [echemi.com]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 11. evotec.com [evotec.com]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of (5-Fluoro-2-methoxyphenyl)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-methoxyphenyl)methanol, a substituted benzyl alcohol, presents a unique combination of functional groups that influence its chemical reactivity and biological activity. The presence of a fluorine atom, a methoxy group, and a hydroxymethyl group on the benzene ring creates a distinct electronic and steric environment. Accurate and unambiguous characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, providing a foundational understanding of its molecular architecture.

Molecular Structure and Key Properties:

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[1] |

| CAS Number | 426831-32-5 | ChemicalBook[1] |

| Molecular Formula | C₈H₉FO₂ | ChemicalBook[1] |

| Molecular Weight | 156.15 g/mol | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C", pos="2.5,0!"]; "O1" [label="O", pos="-2.5,0.5!"]; "C8" [label="C", pos="-3.5,0.5!"]; "O2" [label="O", pos="3,1!"]; "H1" [label="H", pos="3.5,1.5!"]; "F1" [label="F", pos="0,-2!"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H", pos="2.2,-0.5!"]; "H6" [label="H", pos="3,-0.5!"]; "H7" [label="H", pos="-3.8,1!"]; "H8" [label="H", pos="-3.8,0!"]; "H9" [label="H", pos="-4,0.5!"];

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C1" -- "O1"; "O1" -- "C8"; "C2" -- "C7"; "C7" -- "O2"; "O2" -- "H1"; "C4" -- "F1"; "C3" -- "H2"; "C5" -- "H3"; "C6" -- "H4"; "C7" -- "H5"; "C7" -- "H6"; "C8" -- "H7"; "C8" -- "H8"; "C8" -- "H9"; }

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of distinct proton environments and their connectivity within a molecule. The ¹H NMR spectrum of this compound in CDCl₃ provides a clear fingerprint of its structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 5-10 mg of the solid in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The spectrum is acquired on a 300 MHz NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence is used to acquire the free induction decay (FID). Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Spectral Data Summary (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.04 | dd | 8.7, 3.1 | 1H | H-6 |

| 6.94 | td | 8.5, 3.1 | 1H | H-4 |

| 6.78 | dd | 8.9, 4.3 | 1H | H-3 |

| 4.63 | d | 6.3 | 2H | -CH₂OH |

| 3.81 | s | - | 3H | -OCH₃ |

| 2.58 | m | - | 1H | -OH |

Data sourced from ChemicalBook.[1]

Interpretation and Causality:

The aromatic region of the spectrum (δ 6.7-7.1 ppm) displays three distinct signals, consistent with a trisubstituted benzene ring.

-

The doublet of doublets (dd) at δ 7.04 ppm is assigned to the proton at position 6 (H-6). It exhibits ortho-coupling to H-5 (which is a fluorine atom, hence no proton coupling is observed) and meta-coupling to H-4.

-

The triplet of doublets (td) at δ 6.94 ppm corresponds to the proton at position 4 (H-4). It shows ortho-coupling to H-3 and meta-coupling to the fluorine atom at position 5.

-

The doublet of doublets (dd) at δ 6.78 ppm is assigned to the proton at position 3 (H-3). This proton is ortho to H-4 and meta to the fluorine at C-5. The upfield shift of this proton is attributed to the electron-donating effect of the adjacent methoxy group.

The benzylic protons of the -CH₂OH group appear as a doublet at δ 4.63 ppm due to coupling with the hydroxyl proton. The singlet at δ 3.81 ppm is characteristic of the three equivalent protons of the methoxy (-OCH₃) group . Finally, the broad multiplet at δ 2.58 ppm is assigned to the hydroxyl (-OH) proton . Its broadness and variable chemical shift are due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Caption: Key proton environments and their couplings in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on a 75 or 125 MHz NMR spectrometer.

-

Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 (C-F) | 155-160 (d) | Direct attachment to fluorine causes a large downfield shift and a large one-bond C-F coupling constant. |

| C-2 (C-OCH₃) | 150-155 | The methoxy group is strongly electron-donating, causing a significant downfield shift. |

| C-1 (C-CH₂OH) | 125-130 | The carbon bearing the hydroxymethyl group. |

| C-6 | 115-120 | Influenced by the adjacent methoxy group and the fluorine atom. |

| C-4 | 110-115 | Influenced by the adjacent fluorine atom. |

| C-3 | 110-115 | Influenced by the adjacent methoxy group. |

| -CH₂OH | 60-65 | Typical range for a benzylic alcohol carbon. |

| -OCH₃ | 55-60 | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |

Interpretation and Causality:

The predicted spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The carbons directly attached to the electronegative oxygen and fluorine atoms (C-2 and C-5) are expected to be the most downfield. The carbon attached to the fluorine atom (C-5) will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-130 ppm), with their specific shifts influenced by the electronic effects of the substituents. The aliphatic carbons of the hydroxymethyl and methoxy groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the ATR crystal) is first collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500-3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) | Medium |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1250-1000 | C-O stretch | Aryl ether & Alcohol | Strong |

| 1200-1100 | C-F stretch | Aryl fluoride | Strong |

Interpretation and Causality:

The IR spectrum of this compound will be dominated by several key features:

-

A strong and broad absorption band in the 3500-3200 cm⁻¹ region is the hallmark of the O-H stretching vibration of the alcohol functional group.[2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[2]

-

Medium intensity peaks between 3100-3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations .

-

Medium intensity absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the aliphatic methylene (-CH₂) and methyl (-CH₃) groups .

-

The aromatic C=C stretching vibrations will give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region .

-

A strong absorption band between 1250-1000 cm⁻¹ will be present due to the C-O stretching vibrations of both the aryl ether and the primary alcohol.

-

A strong band in the 1200-1100 cm⁻¹ region is expected for the C-F stretching vibration of the aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Plausibility |

| 156 | [C₈H₉FO₂]⁺• (Molecular Ion) | The molecular ion should be observable. |

| 139 | [M - OH]⁺ | Loss of the hydroxyl radical is a common fragmentation pathway for alcohols.[3] |

| 125 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 111 | [M - OCH₃ - H₂]⁺ or similar | Complex rearrangement and fragmentation. |

| 109 | [C₇H₆O]⁺• | Loss of a fluorine atom followed by rearrangement. |

| 95 | [C₆H₄F]⁺ | Cleavage of the methoxy and hydroxymethyl groups. |

Interpretation and Causality:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 156 , corresponding to the molecular weight of the compound. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical to form a stable benzylic cation.[3] Therefore, a significant peak at m/z 139 ([M - 17]⁺) is anticipated. Another likely fragmentation is the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to a fragment at m/z 125 ([M - 31]⁺) . Further fragmentation of the aromatic ring and rearrangements can lead to a complex pattern of lower mass ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating picture of its molecular structure. The ¹H NMR spectrum confirms the substitution pattern of the aromatic ring and the presence of the key functional groups. While experimental ¹³C NMR, IR, and MS data are not widely published, predictive analysis based on established principles offers a robust framework for interpretation. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and characterization of this important chemical entity in their scientific endeavors. The presented protocols and interpretations are grounded in fundamental spectroscopic principles, ensuring both technical accuracy and practical utility.

References

-

PubChem. (2-Fluoro-5-methoxyphenyl)methanol. [Link]

-

Royal Society of Chemistry. Supporting Information for: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

-

Royal Society of Chemistry. Supporting Information for: Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. [Link]

-

NIST Chemistry WebBook. 2-Methoxybenzyl alcohol. [Link]

-

SpectraBase. 5-Fluoro-2-methylbenzyl alcohol - Optional[FTIR] - Spectrum. [Link]

-

Wiley-VCH. Supporting Information for: Aerobic Oxidation of Alcohols to Aldehydes and Ketones Catalyzed by TEMPO/NaNO₂/HCl. [Link]

-

Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. [Link]

-

PubChem. (2-Benzyloxy-5-methoxy-phenyl)-methanol. [Link]

-

PubChem. (2-Amino-5-methoxyphenyl)methanol. [Link]

-

ResearchGate. FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH. [Link]

-

ResearchGate. FTIR difference spectra of methoxy species formed by methanol.... [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

PubChem. 5-Fluoro-2-methoxyphenol. [Link]

-

Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Oregon. 13C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. Methoxy-methanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

GlobalChemMall. (2-fluoro-5-methoxyphenyl)methanol. [Link]

-

UCSD Computational Mass Spectrometry Website. GNPS. [Link]

-

ResearchGate. FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol.... [Link]

-

Wiley Online Library. Chapter 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

Whitepaper: Comprehensive Safety and Handling Protocols for (5-Fluoro-2-methoxyphenyl)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-methoxyphenyl)methanol is a substituted benzyl alcohol derivative utilized as a key building block in synthetic chemistry and drug discovery. While indispensable for its role in constructing complex molecular architectures, its handling is governed by a critical toxicological profile, primarily its classification as an acute oral toxin. This guide provides a comprehensive framework for the safe handling, use, storage, and disposal of this compound. It moves beyond procedural checklists to explain the scientific rationale behind safety protocols, ensuring that researchers can establish a self-validating system of safety in their laboratories. By integrating expert insights with authoritative data, this document serves as an essential resource for minimizing risk and ensuring the well-being of laboratory personnel.

Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic properties and hazards. This compound is a solid organic compound whose primary danger lies in its high acute toxicity if ingested.

Chemical and Physical Properties

Proper identification is the first step in any safety protocol. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 5-Fluoro-2-methoxybenzyl alcohol | [1] |

| CAS Number | 426831-32-5 | [2] |

| Molecular Formula | C₈H₉FO₂ | |

| Molecular Weight | 156.15 g/mol | |

| Physical Form | Solid | |

| Melting Point | 37 °C | [3] |

GHS Classification and Toxicological Insights

The Globally Harmonized System (GHS) provides a clear and standardized framework for hazard communication. The classification for this compound mandates stringent handling precautions.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 3) |

ngcontent-ng-c4006390337="" class="ng-star-inserted">(GHS06) | Danger | H301: Toxic if swallowed | |

| Serious Eye Irritation (Category 2) | (GHS07) | Warning | H319: Causes serious eye irritation | |

| Potential Skin Irritation | (GHS07) | Warning | (H315: Causes skin irritation) | [4] |

| Potential Respiratory Irritation | (GHS07) | Warning | (H335: May cause respiratory irritation) | [4] |

Note: Skin and respiratory irritation are listed as potential hazards based on data for structural isomers and are prudent assumptions for safe handling.[4]

Expert Insight: The Mechanism of Toxicity The toxicity of this compound is not merely an arbitrary classification; it is rooted in its biochemical metabolism. Like methanol, benzyl alcohols can be metabolized by alcohol dehydrogenase in the liver.[5] This process can generate toxic metabolites. For instance, methanol is oxidized to formaldehyde and then to formic acid, which leads to severe metabolic acidosis and ocular toxicity.[5][6] While the specific metabolic pathway for this fluorinated derivative is not extensively documented in public literature, the structural analogy to methanol and benzyl alcohol provides a strong causal basis for its acute toxicity classification. The risk of systemic toxicity following ingestion is therefore the most critical hazard to mitigate.

Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure requires a multi-layered approach, beginning with engineering controls and culminating in the correct use of PPE. This hierarchy of controls is a fundamental concept in occupational safety.

Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over reliance on PPE alone.

Caption: Hierarchy of controls, prioritizing engineering and administrative solutions.

Engineering and Administrative Controls

-

Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control.[9]

-

Administrative Controls: Access to areas where this compound is used should be restricted to trained and authorized personnel. A designated area within the lab should be demarcated for its use.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The selection must be based on a thorough risk assessment.

| Body Part | PPE Specification | Rationale and Source |

| Hands | Double Gloving: Inner nitrile glove, outer butyl rubber or other chemically resistant glove. | Provides robust protection against incidental contact. Butyl rubber is recommended for many aromatic alcohols.[9][10] Gloves must be inspected before use and changed immediately if contamination is suspected. |

| Eyes/Face | Chemical Safety Goggles AND a Face Shield. | Goggles provide a seal against splashes and dust. A face shield is required over the goggles to protect the entire face, a critical precaution given the severe eye irritation hazard.[7][11] |

| Body | Flame-Resistant Laboratory Coat. | A fully buttoned lab coat protects skin and personal clothing from contamination.[12] |

| Respiratory | None required if used in a fume hood. | If engineering controls fail or for emergency response, a full-face respirator with an appropriate organic vapor cartridge is necessary. |

Standard Operating Procedure (SOP) for Safe Handling

This protocol provides a self-validating workflow. Each step is designed to preemptively address potential failure points.

3.1 Pre-Operational Checks

-

Verify Fume Hood Certification: Confirm the fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

-

Locate Emergency Equipment: Visually confirm the location and accessibility of the safety shower, eyewash station, and appropriate chemical spill kit.[13]

-

Assemble all Materials: Before introducing the chemical, ensure all necessary glassware, reagents, and waste containers are inside the fume hood to minimize traffic in and out of the containment area.

-

Don Full PPE: Put on all required PPE as specified in the table above before handling the primary container.

3.2 Weighing and Solution Preparation Protocol

-

Work Within Fume Hood: Place an analytical balance and all necessary equipment inside the fume hood.

-

Tare Weighing Vessel: Place a clean, dry weighing vessel on the balance and tare the mass.

-

Transfer Solid Carefully: Using a clean spatula, carefully transfer the desired amount of this compound solid to the weighing vessel. Avoid generating dust. If any static is present, use an anti-static gun.

-

Close Primary Container: Immediately and securely close the primary chemical container.

-

Dissolution: Add the solvent to the vessel containing the weighed solid. Use a magnetic stirrer if necessary to aid dissolution. Ensure the process is gentle to avoid splashing.

-

Clean Equipment: Decontaminate the spatula and any other reusable equipment by rinsing with a suitable solvent into a designated hazardous waste container.

3.3 Post-Operational Procedure

-

Waste Segregation: Dispose of all contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin.

-

Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8][14]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Personal Exposure Response

Caption: Emergency response flowchart for personal exposure incidents.

| Exposure Route | Immediate Action |

| Ingestion | MEDICAL EMERGENCY. Rinse mouth thoroughly with water. DO NOT INDUCE VOMITING. Immediately call emergency services and a poison control center.[15] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15][16] |